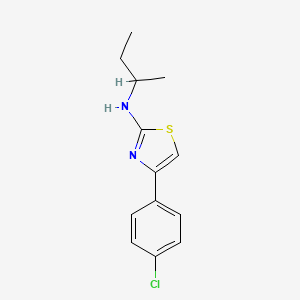

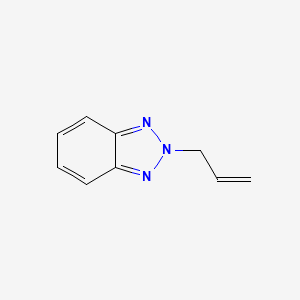

![molecular formula C10H8Cl2N2O2S B2409945 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride CAS No. 1179625-82-1](/img/structure/B2409945.png)

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical calculations . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. For instance, 5-Chloro-3-methyl (or phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacted with ethyl thioglycolate in ethanol and presence of sodium ethoxide to give ethyl thienopyrazole carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its density is reported to be 1.60±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Synthesis and Sulphonylation : Research details the synthesis of compounds related to 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride, including the preparation of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its cyclization to form substituted nitrosopyrazole. The study also covers the sulfonylation process and characterization using IR, UV, and NMR spectroscopy (Diana et al., 2018).

Catalytic Applications

- Ionic Liquid Catalysis : A study on the synthesis of novel ionic liquids, including 1-sulfopyridinium chloride, and their use as catalysts in chemical reactions, such as the tandem Knoevenagel–Michael reaction, is reported. This demonstrates the potential application of similar sulfonyl chlorides in catalysis (Moosavi‐Zare et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity : Research has been conducted on the synthesis of phenyl sulfonyl pyrazoline derivatives, including compounds similar to this compound. These compounds were tested for antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Shah et al., 2014).

Chemical Transformations and Stability

- Chemical Transformations : A study investigated the ring cleavage of pyrazole-4-sulphonyl chlorides by chlorine, revealing insights into the chemical stability and reactivity of similar compounds under different conditions (Alabaster & Barry, 1976).

Synthesis of Diverse Derivatives

- Derivative Synthesis : Research on the synthesis of diverse pyrazole-4-sulfonyl chlorides from starting materials like 2-(benzylthio)malonaldehyde indicates the versatility of these compounds in generating a range of chemical derivatives (Sokolyuk et al., 2015).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

A related compound showed potent antipromastigote activity, which was significantly more active than standard drugs . This suggests that 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride may have similar effects.

Action Environment

It’s known that the compound is stable under normal temperatures and should be kept in a dark place, sealed in dry conditions .

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Due to their interesting pharmacological properties, this heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazole derivatives like “1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c11-9-3-1-8(2-4-9)6-14-7-10(5-13-14)17(12,15)16/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFVCNTLNTOCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

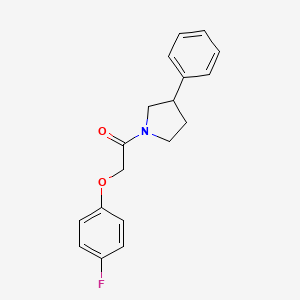

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

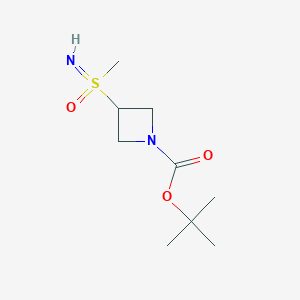

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

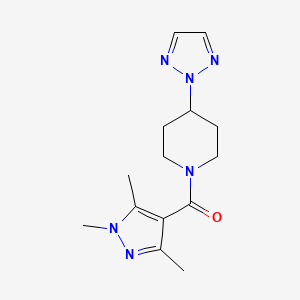

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)